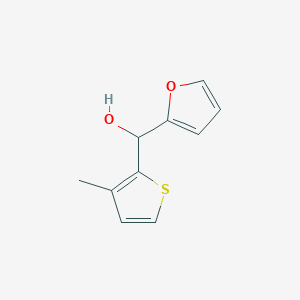

2-Furyl-(3-methyl-2-thienyl)methanol

Description

Significance of Furan (B31954) and Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis and Materials Science

Furan and thiophene are five-membered aromatic heterocyclic compounds that play a crucial role in modern organic synthesis and materials science. Their unique electronic properties and reactivity make them valuable building blocks for a diverse array of functional molecules. nih.govresearchgate.net

In organic synthesis , furan and thiophene rings are present in numerous natural products and serve as versatile intermediates for the synthesis of more complex molecules. nih.gov They undergo a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the construction of intricate molecular architectures. organic-chemistry.org For instance, furan derivatives are key precursors in the synthesis of various bioactive compounds and are utilized in reactions like the Paal-Knorr synthesis to form other heterocyclic systems. Thiophene and its derivatives are known to be important pharmacophores in medicinal chemistry, contributing to the biological activity of many drugs. nih.govlookchem.com

In materials science , the incorporation of furan and thiophene units into polymers and other materials imparts unique optical and electronic properties. Polythiophenes, for example, are well-known for their conductive properties and are extensively studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The weaker aromaticity of furan compared to thiophene can lead to materials with different solubilities and electronic characteristics. researchgate.netresearchgate.net The ability to tune the electronic nature of these heterocycles through substitution makes them highly attractive for the design of advanced materials with tailored functions.

Fundamental Structural Characteristics of Bis-Heteroaryl Methanols

Bis-heteroaryl methanols are a class of organic compounds characterized by a central methanol (B129727) carbon atom to which two heteroaryl rings are attached. In the case of 2-Furyl-(3-methyl-2-thienyl)methanol, the two heteroaryl systems are a furan ring and a methyl-substituted thiophene ring.

The general structure of bis-heteroaryl methanols allows for significant conformational flexibility, primarily involving the rotation around the single bonds connecting the heteroaryl rings to the central carbinol carbon. The spatial arrangement of the two rings relative to each other can be influenced by steric hindrance from substituents and by non-covalent interactions between the rings.

The electronic properties of the heteroaryl rings, including their aromaticity and the nature of the heteroatom (oxygen in furan, sulfur in thiophene), play a significant role in the reactivity of the methanol group. The electron-donating or -withdrawing nature of the rings can affect the acidity of the hydroxyl proton and the stability of any potential carbocation intermediate formed at the central carbon. The presence of two different heteroaryl rings, as in furan-thiophene hybrid systems, can lead to complex electronic effects and unique reactivity patterns. Spontaneous oxidation of such carbinols to the corresponding ketones has been observed in some cases. researchgate.net

Below is a table comparing the properties of the parent heteroaryl methanols, which can provide insight into the expected characteristics of the hybrid compound.

| Property | 2-Furanmethanol nist.govnih.gov | 2-Thiophenemethanol (B153580) thegoodscentscompany.comnih.gov |

| Molecular Formula | C₅H₆O₂ | C₅H₆OS |

| Molecular Weight | 98.10 g/mol | 114.17 g/mol |

| Boiling Point | 170-171 °C | 207 °C |

| Density | 1.13 g/mL | 1.205 g/mL |

| Refractive Index | 1.486 | 1.564 |

This data is for the parent, unsubstituted compounds and serves as a reference.

Historical Development of Furan-Thiophene Hybrid Systems in Academic Research

The study of hybrid systems containing both furan and thiophene rings is a more recent development compared to the investigation of the individual heterocycles. Initial interest in these systems stemmed from the desire to combine the distinct electronic and biological properties of both moieties into a single molecule.

Early research in this area often focused on the synthesis of simple, directly linked furan-thiophene bi-heteroaryls. The development of modern cross-coupling reactions, such as those catalyzed by palladium, provided more efficient and versatile methods for creating these C-C bonds. organic-chemistry.org

More recently, research has expanded to include furan-thiophene systems linked by a variety of spacer groups, including the methanol unit as seen in the title compound. These studies are often driven by the search for new materials with novel photophysical properties or for new drug candidates that leverage the synergistic effects of both heterocyclic rings. For example, novel thiophene/furan bridged artemisinin (B1665778) derivatives have been synthesized and investigated for their biological activities. nih.gov The comparison of furan- and thiophene-cored molecules has also been a subject of research, revealing, for instance, that a furan core can be superior to a thiophene core in terms of fluorescence and chromism in certain molecular architectures. researchgate.net

The synthesis of such hybrid methanols can be approached through methods like the addition of an organometallic derivative of one heterocycle (e.g., a furyl Grignard or lithio species) to a carbonyl compound of the other heterocycle (e.g., a thienyl aldehyde). lookchem.com The specific synthesis of this compound is not widely documented, suggesting it is a compound of niche research interest or a novel synthetic target.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(3-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGLLXWVBJLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furyl 3 Methyl 2 Thienyl Methanol and Analogues

Strategies for Carbon-Carbon Bond Formation in Heterocyclic Methanols

The core challenge in synthesizing asymmetric di-heterocyclic methanols lies in the selective formation of the carbon-carbon bond between the two heterocyclic precursors, followed by the establishment of the hydroxyl group. The primary disconnection approach involves creating the bond between the carbonyl carbon of one heterocycle and a nucleophilic carbon of the other, or vice-versa.

Condensation reactions, such as the aldol (B89426) condensation, represent a fundamental approach to C-C bond formation. In the context of synthesizing the precursor ketone for 2-furyl-(3-methyl-2-thienyl)methanol, this could involve the reaction between an enolate derived from a suitable furyl or thienyl ketone and a corresponding heterocyclic aldehyde. For instance, the aldol condensation of furfural (B47365) with ketones is a well-established method for extending carbon chains. osti.gov

The general mechanism involves a base catalyst abstracting an α-hydrogen from a ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. osti.gov To synthesize the target structure, one might envision a reaction between the enolate of 2-acetyl-3-methylthiophene (B83005) and furfural, or the enolate of 2-acetylfuran (B1664036) and 3-methyl-2-thiophenecarboxaldehyde (B51414). nih.gov The resulting aldol addition product, a β-hydroxy ketone, would typically undergo dehydration to form an α,β-unsaturated ketone. Subsequent selective reduction of the carbonyl group would be necessary to yield the desired secondary alcohol.

Studies on aldol condensations with furfural and various ketones have shown that solid-base catalysts can be effective. osti.gov However, competing reactions, such as the Cannizzaro reaction, can occur, particularly with aldehydes lacking α-hydrogens like furfural, potentially lowering the yield of the desired condensation product. osti.gov The choice of catalyst and reaction conditions is therefore crucial to maximize selectivity for the aldol product. osti.gov

The addition of organometallic reagents to carbonyl compounds is one of the most reliable and widely used methods for synthesizing secondary and tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com This strategy is highly applicable to the synthesis of this compound. The general principle involves the reaction of a nucleophilic organometallic species with an electrophilic carbonyl carbon. masterorganicchemistry.com

Two primary pathways can be envisioned:

Reaction of a 3-methyl-2-thienylmagnesium halide (a Grignard reagent) or the corresponding organolithium compound with furfural.

Reaction of a 2-furylmagnesium halide or 2-furyllithium with 3-methyl-2-thiophenecarboxaldehyde. nih.gov

Grignard reagents (RMgX) are excellent carbon-based nucleophiles that readily add across the carbon-oxygen double bond of aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism to form a magnesium alkoxide intermediate, which is then hydrolyzed upon acidic workup to yield the final alcohol. libretexts.org Organolithium compounds are generally more reactive than their Grignard counterparts and are also effective for this transformation. fiveable.memt.com

While Grignard reactions with simple aldehydes are typically straightforward, reactions involving heterocyclic aldehydes can sometimes be complicated by the inherent reactivity of the rings. acs.org Nevertheless, this method remains a primary route for preparing complex alcohols. libretexts.org More advanced organometallic approaches, such as the use of organozinc reagents, have also been developed for the asymmetric synthesis of diaryl- and heteroarylmethanols, offering high enantioselectivity. nih.gov

| Reagent Type | Carbonyl Precursor | Product Type | Key Features | Citations |

| Grignard Reagent | Aldehyde | Secondary Alcohol | Standard, reliable method for C-C bond formation. | organic-chemistry.org, masterorganicchemistry.com, masterorganicchemistry.com |

| Grignard Reagent | Ketone | Tertiary Alcohol | Forms tertiary alcohols. | organic-chemistry.org, masterorganicchemistry.com |

| Organolithium | Aldehyde/Ketone | Secondary/Tertiary Alcohol | Highly reactive; useful for less reactive precursors. | fiveable.me |

| Organozinc | Aldehyde | Enantioenriched Alcohol | Enables catalytic, highly enantioselective additions. | nih.gov |

Modern synthetic chemistry has introduced sophisticated catalytic systems that offer new pathways for constructing complex molecules like heterocyclic methanols, often with high efficiency and selectivity.

Gold catalysis has become a powerful tool for constructing furan (B31954) rings from various acyclic precursors. researchgate.net While not a direct method for synthesizing the final methanol (B129727), gold catalysts are instrumental in preparing highly substituted furan and thiophene (B33073) building blocks that are essential precursors. Gold(I) and gold(III) catalysts are particularly effective in activating alkynes toward nucleophilic attack. acs.orge-bookshelf.de

Several gold-catalyzed strategies for furan synthesis have been reported:

Cyclization of γ-acyloxyalkynyl ketones: Triflimide(triphenylphosphine)gold(I) can catalyze the efficient conversion of these substrates into highly substituted furans. researchgate.net

Reaction of furan-ynes with N-oxides: Gold(I) catalysts can mediate the reaction of substrates containing both furan and alkyne moieties to form complex heterocyclic systems. acs.org

Intermolecular cascade of propargyl alcohols and alkynes: A combination of triazole-gold and copper catalysts enables a one-pot synthesis of di-, tri-, and tetrasubstituted furans. organic-chemistry.orgnih.gov

These methods provide access to functionalized furans that can then be converted to the target methanol via methods like organometallic addition to a formyl group introduced onto the furan ring.

| Precursor Type | Catalyst System | Product | Key Features | Citations |

| γ-acyloxyalkynyl ketones | [(Ph3P)AuNTf2] | Substituted Furans | Efficient conversion under mild conditions. | researchgate.net |

| Furan-ynes | [(IPr)Au(NTf2)] | Dihydropyridinones | Tolerates a variety of functional groups. | acs.org |

| Propargyl alcohol + Alkyne | Triazole-Gold (TA-Au) + Cu(OTf)2 | Substituted Furans | One-pot, three-step cascade reaction. | organic-chemistry.org, nih.gov |

Palladium and copper catalysis are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Copper-Catalyzed Reactions: A highly relevant method for synthesizing di-heterocyclic methanols is the copper(I) hydride (CuH)-catalyzed asymmetric hydrosilylation of prochiral ketones. organic-chemistry.org This approach involves the reduction of a di-heterocyclic ketone, such as 2-furyl-(3-methyl-2-thienyl)ketone, to the corresponding alcohol. The use of a chiral ligand, such as (R)-(-)-(DTBM-SEGPHOS), can achieve high enantioselectivity, providing nonracemic diarylmethanols in excellent yields. organic-chemistry.orgacs.org This method is notable for its mild reaction conditions and tolerance of various functional groups, including furan and thiophene rings. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in cross-coupling reactions to form the bi-heterocyclic scaffold. For example, a Suzuki or Stille coupling could be used to link a 2-furylboronic acid (or stannane) with a 2-halo-3-methylthiophene derivative that bears a protected carbonyl group. Alternatively, direct arylation reactions, which form C-H bonds directly, are increasingly used. Palladium-catalyzed direct arylation of haloazulenes with thiophene derivatives has been successfully demonstrated, establishing a precedent for coupling different heterocyclic rings. rsc.orgnih.gov Once the coupled ketone precursor is formed, it can be reduced to the target methanol using standard methods or the aforementioned copper-catalyzed hydrosilylation.

Iron(III) chloride (FeCl₃) is an inexpensive, abundant, and versatile Lewis acid catalyst used in a wide range of organic transformations. iosrjournals.orgucwv.edu While less common than palladium or gold in sophisticated catalytic cycles, its role as a Lewis acid can be pivotal in key synthetic steps. For the synthesis of this compound, FeCl₃ could be employed to catalyze a Friedel-Crafts acylation reaction to form the ketone precursor.

This would involve the reaction of 3-methylthiophene (B123197) with 2-furoyl chloride, where FeCl₃ activates the acyl chloride towards electrophilic aromatic substitution on the electron-rich thiophene ring. Iron(III) chloride has been shown to effectively catalyze various electrophilic aromatic substitutions and reactions for synthesizing heterocycles. iosrjournals.orgucwv.edu Furthermore, FeCl₃ has been used as a catalyst for the esterification of alcohols and in reactions involving propargylic alcohols, demonstrating its versatility in transformations involving alcohol functionalities. researchgate.netorganic-chemistry.org

Advanced Catalytic Approaches to Heterocyclic Alcohol Synthesis

Precursor Synthesis and Regioselective Functionalization of Furan and Thiophene Moieties

The creation of the target carbinol hinges on the preparation of suitable precursors from furan and thiophene. This typically involves the regioselective introduction of functional groups that enable the key carbon-carbon bond-forming reaction. For the synthesis of this compound, this entails having a furan moiety with an electrophilic carbonyl group and a thiophene moiety that can be converted into a nucleophilic organometallic reagent.

The furan ring is prepared to act as the electrophilic partner in the carbinol-forming reaction. The most direct strategy involves utilizing a commercially available and versatile precursor.

2-Furaldehyde as a Key Electrophilic Precursor

2-Furaldehyde is an ideal starting material for the furan component. Its aldehyde group provides the electrophilic carbon necessary for the nucleophilic attack by the thiophene-derived organometallic species. This approach is advantageous due to the ready availability of 2-furaldehyde and its proven reactivity in Grignard-type reactions to form secondary alcohols. orgsyn.org The general scheme for the formation of a furyl carbinol using a Grignard reagent is depicted below.

General Reaction Scheme for Furyl Carbinol Formation

| Reactant A | Reactant B | Product |

|---|

This table illustrates the general pathway to furyl carbinols, where 'R' can be a variety of organic residues, including thienyl derivatives.

The reaction proceeds via a 1,2-addition of the nucleophilic carbon of the Grignard reagent to the carbonyl carbon of 2-furaldehyde. masterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield the final carbinol. miracosta.edu

The thiophene moiety is functionalized to act as the nucleophile. This is typically achieved by first introducing a halogen at the desired position, which is then converted into an organometallic reagent.

Regioselective Bromination of 3-Methylthiophene

To synthesize this compound, the thiophene precursor must be functionalized at the 2-position. A common and effective method is the regioselective bromination of 3-methylthiophene. The methyl group at the 3-position directs the bromination primarily to the adjacent 2-position. This reaction is typically carried out using N-bromosuccinimide (NBS) in a suitable solvent system, such as acetic acid or a mixture of chloroform (B151607) and acetic acid. chemicalbook.comchemicalbook.com

Synthesis of 2-Bromo-3-methylthiophene (B51420)

| Starting Material | Reagent | Solvent | Product | Yield |

|---|

This table summarizes a typical laboratory-scale synthesis of the key thiophene precursor. chemicalbook.comchemicalbook.com

Formation of the Thienyl Grignard Reagent and Reaction with 2-Furaldehyde

The resulting 2-bromo-3-methylthiophene is the direct precursor to the required nucleophile. It is converted into the corresponding Grignard reagent, 3-methyl-2-thienylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.comwikipedia.org The formation of Grignard reagents is a well-established method for generating potent carbon-based nucleophiles. masterorganicchemistry.com

Once the Grignard reagent is prepared, it is reacted with 2-furaldehyde in situ. The nucleophilic 3-methyl-2-thienyl group attacks the electrophilic carbonyl carbon of the furan precursor. Subsequent hydrolysis of the intermediate magnesium alkoxide salt with a dilute acid yields the target compound, this compound. orgsyn.orgmasterorganicchemistry.com

Final Synthesis Step: Grignard Reaction

| Reactant A | Reactant B | Solvent | Product |

|---|

This table outlines the key carbon-carbon bond-forming step in the synthesis of the title compound.

Stereochemical Aspects in the Synthesis of Furyl Thienyl Carbinols

Asymmetric Catalytic Alkylation Approaches to Optically Active Heterocyclic Alcohols

The direct asymmetric addition of a nucleophile to an aldehyde is a powerful and atom-economical method for constructing chiral secondary alcohols. In the context of synthesizing 2-Furyl-(3-methyl-2-thienyl)methanol, this would involve the asymmetric alkylation of 2-furaldehyde with a 3-methyl-2-thienyl organometallic reagent, or the corresponding reaction of 3-methyl-2-thiophenecarboxaldehyde (B51414) with a 2-furyl nucleophile. The success of this approach hinges on the use of a chiral catalyst that can effectively discriminate between the two enantiotopic faces of the prochiral carbonyl group.

The development of chiral catalysts for the addition of organozinc, organolithium, and organomagnesium reagents to aldehydes has been a subject of intense research. Chiral amino alcohols, diamines, and BINOL-derived ligands are commonly employed to generate a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction. For instance, the addition of diorganozinc reagents to aldehydes can be catalyzed by chiral amino alcohols to afford secondary alcohols with high enantiomeric excess.

A plausible route to enantiomerically enriched this compound involves the in-situ generation of a chiral catalyst from a metal salt and a chiral ligand. The 3-methyl-2-thienyl nucleophile, typically as a Grignard or organolithium reagent, would then be added to 2-furaldehyde in the presence of this chiral catalytic system. The choice of solvent, temperature, and the nature of the organometallic reagent are critical parameters that must be optimized to achieve high yields and enantioselectivities.

| Catalyst System | Aldehyde | Nucleophile | Enantiomeric Excess (ee) |

| Chiral Amino Alcohol/Dialkylzinc | Benzaldehyde | Phenylacetylene | Up to 99% |

| (S)-BINOL/Ti(Oi-Pr)₄ | 2-Furaldehyde | Diethylzinc | >90% |

| Sparteine/Organolithium | Benzaldehyde | n-Butyllithium | >95% |

| This table is illustrative and shows typical enantioselectivities achieved in asymmetric alkylations of aldehydes using various chiral catalyst systems. The specific values for the synthesis of this compound would require experimental determination. |

Stereoselective Reduction of Ketone Precursors (e.g., Oxazaborolidine Catalysis)

An alternative and highly effective strategy for the synthesis of chiral alcohols is the stereoselective reduction of a prochiral ketone precursor. For this compound, the corresponding ketone would be 2-furyl 3-methyl-2-thienyl ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out as a premier method for achieving high levels of enantioselectivity in the reduction of a wide array of ketones. thieme-connect.comnih.govacs.org

The CBS reduction employs a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric amount of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). alfa-chemistry.com The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then coordinates to the ketone's carbonyl oxygen. alfa-chemistry.com This coordination occurs in a sterically controlled manner, directing the hydride delivery from the borane to one of the two enantiotopic faces of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in excess. nih.gov

The predictability and high enantioselectivity of the CBS reduction make it a powerful tool for accessing chiral furyl-thienyl carbinols. acs.orgresearchgate.net The stereochemical outcome can be reliably predicted based on the catalyst's chirality and the relative steric bulk of the substituents on the ketone. For the reduction of 2-furyl 3-methyl-2-thienyl ketone, the furan (B31954) and 3-methylthiophene (B123197) groups would dictate the facial selectivity of the hydride attack. Generally, excellent enantiomeric excesses (ee), often exceeding 90-95%, can be achieved with this method. alfa-chemistry.com

| Ketone Precursor | Catalyst | Reducing Agent | Enantiomeric Excess (ee) |

| Acetophenone | (S)-CBS Catalyst | BH₃·THF | >97% |

| 2-Acetylfuran (B1664036) | (S)-CBS Catalyst | BH₃·THF | 95% |

| 2-Acetylthiophene | (S)-CBS Catalyst | BH₃·THF | 92% |

| 2-Furyl 3-methyl-2-thienyl ketone (Predicted) | (S)-CBS Catalyst | BH₃·THF | >90% (expected) |

| This table presents typical enantioselectivities for the CBS reduction of various ketones, including heteroaromatic examples. The value for 2-furyl 3-methyl-2-thienyl ketone is an expected outcome based on literature precedents. |

Diastereoselective Synthesis Strategies for Complex Carbinol Structures

When a molecule already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective synthesis. This approach is particularly useful for constructing complex molecules with multiple stereocenters in a controlled manner. For the synthesis of more complex furyl-thienyl carbinol structures, where other stereocenters are present in the molecule, diastereoselective strategies are employed.

One common strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For instance, a chiral furfural (B47365) derivative, where a chiral auxiliary is attached to the furan ring, can undergo diastereoselective addition of a 3-methyl-2-thienyl organometallic reagent. The steric and electronic properties of the chiral auxiliary guide the incoming nucleophile to a specific face of the aldehyde, leading to the formation of one diastereomer in excess.

Another approach is substrate-controlled diastereoselection, where the inherent chirality of the substrate directs the stereochemical course of the reaction. For example, if the furan or thiophene (B33073) ring bears a chiral substituent, the addition of a nucleophile to the carbonyl group can be highly diastereoselective. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones.

Lewis acid catalysis can also play a crucial role in enhancing diastereoselectivity. Chiral Lewis acids can coordinate to both the substrate and the reagent, creating a more organized transition state that favors the formation of one diastereomer.

| Chiral Substrate | Nucleophile | Diastereomeric Ratio (d.r.) |

| (R)-Glyceraldehyde Acetonide | Phenylmagnesium Bromide | >95:5 |

| Chiral α-alkoxy ketone | Organolithium Reagent | >90:10 |

| Furan with Chiral Auxiliary | 3-Methyl-2-thienyllithium (Predicted) | High (expected) |

| This table provides examples of diastereoselective additions to chiral carbonyl compounds. The diastereomeric ratio for the reaction involving a furan with a chiral auxiliary is a predicted outcome. |

Enantiocontrol in the Formation of Chiral Furan-Thiophene Carbinol Derivatives

Enantiocontrol is the overarching principle that governs the selective formation of one enantiomer over the other in a chemical reaction. The strategies discussed in the preceding sections are all methods of achieving enantiocontrol. The choice of a specific strategy depends on factors such as the availability of starting materials, the desired absolute configuration of the product, and the required level of enantiomeric purity.

In the context of this compound, achieving high enantiocontrol is critical. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a key parameter to quantify the success of an asymmetric synthesis. It is defined as the absolute difference between the mole fractions of the two enantiomers.

For methods like the CBS reduction, enantiocontrol is achieved through the use of a well-defined chiral catalyst that creates a highly ordered and diastereomeric transition state. The energy difference between these transition states determines the enantiomeric ratio of the products. For asymmetric alkylation, the chiral ligand dictates the facial selectivity of the nucleophilic attack, thereby controlling the enantiomeric outcome.

The use of chiral auxiliaries provides another powerful means of enantiocontrol. The auxiliary, being enantiomerically pure, transforms the prochiral substrate into a mixture of diastereomers upon reaction. These diastereomers can often be separated, or the reaction can be designed to produce one diastereomer in high excess. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Ultimately, the successful synthesis of a specific enantiomer of this compound relies on the careful selection and optimization of a suitable enantioselective strategy. The principles of stereochemistry guide the rational design of these synthetic routes, enabling access to optically pure materials for various applications.

| Synthetic Method | Source of Enantiocontrol | Typical Enantiomeric Excess (ee) |

| Asymmetric Catalytic Alkylation | Chiral Ligand/Catalyst | 80-99% |

| Stereoselective Ketone Reduction (CBS) | Chiral Oxazaborolidine Catalyst | 90-99% |

| Diastereoselective Synthesis with Chiral Auxiliary | Chiral Auxiliary | >95% (after separation) |

| This table summarizes the sources of enantiocontrol and typical enantiomeric excesses for the discussed synthetic strategies. |

Reactivity and Transformations of 2 Furyl 3 Methyl 2 Thienyl Methanol Scaffolds

Catalytic Oxidation Reactions Involving the Hydroxyl Group and Heterocyclic Rings

The oxidation of 2-Furyl-(3-methyl-2-thienyl)methanol can proceed at the hydroxyl group to form the corresponding ketone, or it can involve the furan (B31954) and thiophene (B33073) rings, leading to a variety of products.

The oxidation of the furan moiety can be achieved using various catalytic systems. For instance, ruthenium pincer catalysts have been employed for the direct homogeneous oxidation of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to their corresponding carboxylic acids, using alkaline water as the oxidant. elsevierpure.comacs.org This process is significant as it can also generate pure hydrogen gas as a byproduct. elsevierpure.comacs.org Mechanistic studies suggest that these ruthenium complexes can also facilitate a Tishchenko coupling of the substrates, which helps to prevent decomposition and improve reaction selectivity. elsevierpure.com

The thiophene ring is also susceptible to oxidation, typically at the sulfur atom, to form sulfoxides and subsequently sulfones. Homogeneous and heterogeneous systems utilizing methyltrioxorhenium (MTO) with hydrogen peroxide have been shown to be effective for the oxidation of various thiophene derivatives. dicp.ac.cn In these reactions, dibenzothiophenes generally exhibit higher reactivity compared to benzothiophenes. dicp.ac.cn Another effective catalytic system for the oxidation of thiophene derivatives involves the use of [Cp*2M2O5] (where M = Mo, W) with hydrogen peroxide in acetonitrile. researchgate.net The tungsten-based catalyst has been found to be significantly more efficient than its molybdenum counterpart. researchgate.net

The selective oxidation of the hydroxyl group in heteroaryl methanols, such as this compound, can be accomplished using various methods, although specific examples with this exact substrate are not extensively documented. However, general methods for the oxidation of alcohols to aldehydes and ketones are well-established and applicable.

Table 1: Catalytic Oxidation Reactions of Furan and Thiophene Derivatives

| Substrate | Catalyst System | Oxidant | Product(s) | Reference(s) |

| Furfural | Ruthenium pincer complex | Alkaline Water | Furoic acid, H₂ | elsevierpure.comacs.org |

| 5-Hydroxymethylfurfural (HMF) | Ruthenium pincer complex | Alkaline Water | Furan-2,5-dicarboxylic acid (FDCA), H₂ | elsevierpure.comacs.org |

| Thiophene derivatives | MTO/H₂O₂ | H₂O₂ | Sulfones | dicp.ac.cn |

| Thiophene derivatives | [Cp*₂M₂O₅] (M = Mo, W) | H₂O₂ | Sulfoxides, Sulfones | researchgate.net |

Hydrogenation and Bioreduction Processes

The reduction of this compound can target the heterocyclic rings, leading to saturated or partially saturated products, or involve the bioreduction of a corresponding ketone to the chiral alcohol.

The hydrogenation of the furan ring is a common transformation. For instance, the solvent-free hydrogenation of 5-hydroxymethylfurfural (HMF) and furfural to produce 2,5-bis(hydroxymethyl)furan (BHMF) and furfuryl alcohol, respectively, has been achieved using cobaltic nitrogen-doped carbon (Co-NC) catalysts. nih.gov These catalysts, particularly when calcined at 600 °C, show high activity, which is attributed to the doping of graphitic nitrogen that facilitates the polarization of H₂. nih.gov The aqueous phase catalytic hydrogenation of furfural to furfuryl alcohol has also been effectively carried out using in-situ synthesized Cu-Zn/SiO₂ catalysts.

Bioreduction offers a green and stereoselective method for the synthesis of chiral alcohols. The bioreduction of methyl heteroaryl and aryl heteroaryl ketones to their corresponding enantioenriched alcohols has been successfully demonstrated using newly isolated fungal strains, including species of Penicillium, Alternaria, and Talaromyces. nih.govresearchgate.net These biocatalysts exhibit broad substrate specificity and can produce heteroaryl alcohols with high enantiomeric excess. nih.govresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is another versatile biocatalyst for the reduction of ketones. Studies on the bioreduction of N-(3-oxobutyl)heterocycles using various yeast strains have shown that Candida parapsilosis can be a highly efficient biocatalyst, yielding enantiopure alcohols. nih.gov Furthermore, live baker's yeast cells expressing human CYP2D6 enzyme have been used for the biotransformation of aromatic and heterocyclic L-amino acids into their corresponding aryl/heteroaryl ethanol (B145695) metabolites. rsc.org

Table 2: Hydrogenation and Bioreduction of Furan Derivatives and Heteroaryl Ketones

| Substrate | Catalyst/Biocatalyst | Product | Key Findings | Reference(s) |

| 5-Hydroxymethylfurfural (HMF) | Co-NC-600 | 2,5-Bis(hydroxymethyl)furan (BHMF) | High yield (>90%) in solvent-free conditions. | nih.gov |

| Furfural | Cu-Zn/SiO₂ (in-situ synthesized) | Furfuryl alcohol | High selectivity in aqueous phase. | |

| Methyl heteroaryl ketones | Penicillium, Alternaria, Talaromyces strains | Enantioenriched heteroaryl alcohols | High enantiomeric excess (>99% ee). | nih.govresearchgate.net |

| N-(3-oxobutyl)heterocycles | Candida parapsilosis | Enantiopure alcohols | Good to excellent conversions (83-99%). | nih.gov |

Dehydrogenative Silylation of Alcohol Functionality

Dehydrogenative silylation is a powerful method for the protection of alcohols, forming a silyl (B83357) ether with the concomitant release of dihydrogen gas. This reaction typically requires a catalyst and offers an alternative to traditional silylation methods that use silyl chlorides or triflates. gelest.com

A variety of catalysts have been developed for this transformation. For instance, Pd-nanoparticle-catalyzed dehydrogenative coupling between various hydrosilanes and alcohols provides silyl ethers in good yields. nih.govscispace.com This method is effective for a wide range of silanes and alcohols, including sterically hindered ones, and tolerates various functional groups. nih.govscispace.com Ruthenium molecular catalysts have also been shown to be effective for the silylation of alcohols with silyl formates. rsc.org Even simple and inexpensive catalysts like NaOH can be employed for the cross-dehydrogenative coupling of alcohols and hydrosilanes under mild conditions. scispace.com

While direct examples of the dehydrogenative silylation of this compound are scarce, the existing methodologies are broadly applicable to a range of alcohols. gelest.comresearchgate.net A related transformation is the C-H silylation of the furan ring. Directed iridium-catalyzed C3-H silylation of furfural derivatives has been reported, providing a versatile platform for further functionalization. chemrxiv.orgchemistryviews.org

Table 3: Catalysts for Dehydrogenative Silylation of Alcohols

| Catalyst | Hydrosilane | Key Features | Reference(s) |

| Pd-Nanoparticles | Various | Effective for simple and bulky silanes and secondary alcohols. | nih.govscispace.com |

| Ruthenium molecular catalyst | Silyl formates | Efficient silylation of alcohols. | rsc.org |

| NaOH | Phenylhydrosilanes | Mild conditions, no stoichiometric salt byproducts. | scispace.com |

| [IrCl(COD)]₂ | Trialkylsilanes | C3-H silylation of furfural derivatives. | chemistryviews.org |

Carbon-Nitrogen Coupling Reactions Utilizing Alcohol Derivatives

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of nitrogen-containing compounds. rsc.org Several methods can be envisioned for the C-N coupling of derivatives of this compound.

Cross-dehydrogenative couplings (CDCs) represent an atom-economical approach to C-N bond formation by directly coupling a C-H with an N-H bond, avoiding the need for pre-activated substrates. researchgate.net Another powerful method is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, which has become a cornerstone for the synthesis of anilines and their derivatives from aryl halides and amines. acs.org Iron cyclopentadienone complexes have also been demonstrated as effective catalysts for C-N bond formation through a "hydrogen-borrowing" reaction between amines and alcohols. acs.org

A more direct approach involves the derivatization of the hydroxyl group of this compound to a carboxylic acid, which can then undergo condensation with an amine to form an amide bond. This strategy has been employed in the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives.

Table 4: Methods for Carbon-Nitrogen Bond Formation

| Reaction Type | Catalyst/Reagents | Description | Reference(s) |

| Cross-Dehydrogenative Coupling | Various | Direct coupling of C-H and N-H bonds. | researchgate.net |

| Buchwald-Hartwig Cross-Coupling | Palladium catalyst | Coupling of amines and aryl halides. | acs.org |

| Hydrogen-Borrowing Reaction | Iron cyclopentadienone complex | Coupling of amines and alcohols. | acs.org |

| Amide Bond Formation | Condensation agents | Reaction of a carboxylic acid with an amine. |

Intermolecular Coupling Reactions and Alkylations

The hydroxyl group of this compound can be utilized in intermolecular coupling and alkylation reactions, expanding its synthetic utility. A notable example is the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds. nih.gov This reaction, catalyzed by an iPrPNP-Mn complex under mild conditions, allows for the efficient diversification of furfuryl alcohol with a range of ketones and aldehydes to produce furyl-substituted saturated ketones and α,β-unsaturated ketones and aldehydes. nih.gov

Table 5: Dehydrogenative Coupling of Furfuryl Alcohol

| Reactants | Catalyst | Product Type | Reference(s) |

| Furfuryl alcohol and carbonyl compounds | iPrPNP-Mn | Furyl-substituted saturated ketones, α,β-unsaturated ketones and aldehydes | nih.gov |

Advanced Spectroscopic Characterization in Research of Furyl Thienyl Methanol Compounds

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in 2-Furyl-(3-methyl-2-thienyl)methanol. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, researchers can confirm the molecular structure in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the furan (B31954) and thiophene (B33073) rings exhibit characteristic chemical shifts in the aromatic region, influenced by the electronegativity of the heteroatoms (oxygen and sulfur) and the electron-donating methyl group. The methine proton (CH-OH) would appear as a distinct singlet or doublet, depending on coupling to the hydroxyl proton, while the hydroxyl proton's chemical shift is sensitive to solvent and concentration. The methyl group protons on the thiophene ring would typically appear as a singlet in the upfield region. Studies on similar substituted thienyl and furyl compounds support these expected patterns. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbons of the furan and thiophene rings resonate at distinct chemical shifts, with the carbon atoms bonded to the heteroatoms (C-O in furan, C-S in thiophene) showing characteristic downfield shifts. The methyl carbon and the methanolic carbon (CH-OH) would also have predictable resonances. Data from related compounds like 2-thiophenemethanol (B153580) and various thienylmethylene derivatives provide reference points for these assignments. nih.govnih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, confirming the positions of substituents on the heterocyclic rings by showing correlations between adjacent ring protons.

¹H-¹³C HSQC/HMBC: Heteronuclear correlation spectra like HSQC link protons directly to the carbons they are attached to. beilstein-journals.orgmdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds), which is crucial for confirming the connection between the furan and thiophene rings via the methanol (B129727) bridge and the position of the methyl group on the thiophene ring. nih.govbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous furan and thiophene derivatives. nih.govnih.govepfl.ch

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-3' | 6.3 - 6.5 | 108 - 112 |

| Furan H-4' | 7.3 - 7.5 | 141 - 144 |

| Furan H-5' | 6.2 - 6.4 | 105 - 110 |

| Thiophene H-4 | 6.9 - 7.1 | 125 - 128 |

| Thiophene H-5 | 7.1 - 7.3 | 128 - 132 |

| Methanol CH | 5.5 - 6.0 | 65 - 75 |

| Methanol OH | Variable (2.0 - 5.0) | - |

| Thiophene CH₃ | 2.2 - 2.5 | 14 - 18 |

| Furan C-2' | - | 150 - 155 |

| Thiophene C-2 | - | 140 - 145 |

| Thiophene C-3 | - | 135 - 140 |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). For the title compound, characteristic absorption bands would include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations of the furan and thiophene rings are expected in the 1400-1600 cm⁻¹ region. iosrjournals.org

C-O Stretch: The C-O stretching of the methanol group would produce a strong band in the 1000-1200 cm⁻¹ region.

Ring Vibrations: The characteristic ring breathing and deformation modes for furan and thiophene rings would appear in the fingerprint region (<1300 cm⁻¹). iosrjournals.orgcore.ac.ukglobalresearchonline.net

FT-Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring and C-S stretching vibrations are often strong and well-defined. biointerfaceresearch.com The C-S stretching mode of the thiophene ring, often weak in the IR spectrum, can be more readily identified in the Raman spectrum, typically in the 600-750 cm⁻¹ range. iosrjournals.org Combined theoretical and spectroscopic studies on related molecules like furfuryl alcohol and 2-thiophene carboxylic acid have shown that density functional theory (DFT) calculations can accurately predict and help assign these vibrational modes. iosrjournals.orgnih.gov

Table 2: Key Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups and data from related compounds. iosrjournals.orgcore.ac.ukbiointerfaceresearch.com

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | FT-IR | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | FT-IR/Raman | 3050 - 3150 | Medium/Strong |

| Aliphatic C-H Stretch | FT-IR/Raman | 2850 - 2980 | Medium |

| C=C Ring Stretch | FT-IR/Raman | 1400 - 1600 | Medium-Strong |

| C-O Stretch | FT-IR | 1000 - 1200 | Strong |

| C-S Stretch | Raman | 600 - 750 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound with high accuracy and to deduce its structure from the fragmentation patterns observed upon ionization.

Upon electron ionization (EI), the molecule would form a molecular ion [M]⁺, whose m/z value corresponds to the molecular weight of the compound. Due to the presence of sulfur, a characteristic [M+2]⁺ peak, approximately 4.4% of the [M]⁺ peak intensity, would be expected due to the natural abundance of the ³⁴S isotope.

The molecular ion is often unstable and undergoes fragmentation, breaking at its weakest bonds. For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen atom: leading to an [M-1]⁺ ion.

Loss of the hydroxyl radical (•OH): resulting in an [M-17]⁺ ion.

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen, leading to the formation of stable furyl or thienyl-containing cations. docbrown.info For example, cleavage could yield a furylcarbonylium ion or a methylthienylcarbonylium ion.

Loss of the entire hydroxymethyl group: resulting in [M-31]⁺.

Cleavage of the rings: The furan and thiophene rings can undergo characteristic fragmentation, although the most prominent peaks often arise from the cleavage of the substituent bonds. nist.govdocbrown.info

The base peak, the most abundant ion in the spectrum, often corresponds to a particularly stable fragment, such as a resonance-stabilized aromatic cation. docbrown.infodocbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₀H₁₀O₂S) Molecular Weight: 194.25 g/mol

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 194 | [C₁₀H₁₀O₂S]⁺ | Molecular Ion [M]⁺ |

| 177 | [C₁₀H₉O S]⁺ | •OH |

| 165 | [C₉H₉OS]⁺ | •CHO |

| 97 | [C₅H₅S]⁺ | Thienyl-containing fragment |

| 81 | [C₅H₅O]⁺ | Furyl-containing fragment |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm the relative orientation of the furan and thiophene rings. A key aspect of the investigation would be to determine if the molecule adopts a specific preferred conformation in the solid state, which is governed by steric hindrance and intermolecular forces. Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. researchgate.net A study on the related compound 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone demonstrated the power of this technique in identifying complex intermolecular hydrogen bonding and π-π stacking, which organize the molecules into specific patterns in the solid state. researchgate.net

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated furan and thiophene ring systems.

The spectrum would be expected to show strong absorption bands in the UV region, typically between 200 and 300 nm. The exact position (λ_max) and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents. The presence of the hydroxymethyl group and the methyl group can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent furan and thiophene chromophores. Studies on furfuryl alcohol show that the electronic excitation spectrum is dominated by the π → π* transitions of the furan ring, with the -CH₂OH group having only a minor effect on the frontier molecular orbitals. researchgate.netnist.gov

Specialized Spectroscopic Techniques for Intermolecular Interaction Studies (e.g., Matrix Isolation FTIR for Hydrogen Bonding)

While standard FT-IR can identify the presence of hydrogen bonding through broad O-H stretching bands, more specialized techniques are required to study the specific nature of these interactions without interference from the bulk environment. Matrix isolation FT-IR is one such technique.

In this method, molecules of this compound are co-deposited with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface. This traps individual molecules in an inert "matrix," preventing strong intermolecular interactions. By comparing the spectrum of the isolated monomer to spectra recorded at higher concentrations or in the presence of a specific hydrogen-bonding partner, the formation of dimers or complexes can be studied in detail. rsc.orgnih.govjosorge.com

For this compound, this technique could be used to:

Identify the precise O-H stretching frequency of the non-hydrogen-bonded ("free") hydroxyl group.

Characterize the red-shift in the O-H frequency upon formation of a hydrogen bond (e.g., O-H···O or O-H···S) in a dimer of the compound. rsc.orgnih.gov

Investigate the geometry and strength of hydrogen bonds formed between the methanol group and other molecules.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the ground-state properties of molecules. researchgate.net This method is used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to map the distribution of electrons within the molecule (electronic structure).

For a molecule like 2-Furyl-(3-methyl-2-thienyl)methanol, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. researchgate.net These include bond lengths, bond angles, and dihedral angles between the furan (B31954) and thiophene (B33073) rings. The optimized geometry corresponds to the lowest energy conformation on the potential energy surface. Harmonic vibrational frequency calculations are typically performed following geometry optimization to confirm that the obtained structure is a true minimum, characterized by the absence of imaginary frequencies. researchgate.net

The electronic structure analysis reveals the distribution of electron density, which is fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For furyl-thienyl systems, the oxygen and sulfur heteroatoms and the hydroxyl group are expected to be key sites for electrostatic interactions.

Table 1: Representative DFT-Calculated Properties for Heterocyclic Systems

| Property | Furan | Thiophene | Note |

|---|---|---|---|

| Dipole Moment (Debye) | ~0.7 | ~0.5 | Calculated values can vary with the level of theory and basis set. |

| C-X-C Angle (°) | ~106.6 | ~92.2 | X = O for Furan, S for Thiophene. |

| C-C Bond Lengths (Å) | ~1.36, ~1.43 | ~1.37, ~1.42 | Shows variation indicating partial double bond character. |

This table presents typical DFT-calculated values for the parent furan and thiophene rings to illustrate the type of data obtained. The actual values for this compound would be influenced by the substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon interaction with light, such as in absorption or emission spectroscopy, an extension of DFT called Time-Dependent Density Functional Theory (TD-DFT) is employed. mpg.deuci.eduwikipedia.org TD-DFT is a powerful method for calculating the energies of electronic excited states, making it invaluable for predicting and interpreting UV-visible absorption spectra. researchgate.net

The application of TD-DFT to this compound would involve calculating the vertical excitation energies from the optimized ground state geometry. researchgate.net These energies correspond to the wavelengths of maximum absorption (λmax) in the electronic spectrum. The calculations also yield oscillator strengths, which are proportional to the intensity of the spectral bands. By analyzing the molecular orbitals involved in these electronic transitions (e.g., HOMO to LUMO), the nature of the excitation, such as π→π* or n→π, can be characterized. For conjugated systems like this, the low-energy transitions are typically dominated by π→π excitations involving the furan and thiophene rings.

The choice of functional is critical in TD-DFT calculations, especially for systems with potential charge-transfer character. researchgate.net Functionals with long-range correction, such as CAM-B3LYP or ωB97X-D, are often recommended to provide more accurate predictions of excited state energies. researchgate.net TD-DFT can also be used to optimize the geometries of excited states, which is essential for studying fluorescence and phosphorescence phenomena. researchgate.net

Mechanistic Investigations of Organic Reactions Involving Furyl-Thienyl Methanols (e.g., Borrowing Hydrogen Mechanism)

Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of complex organic reactions. For reactions involving furyl-thienyl methanols, such as catalysis, computational studies can map out the entire reaction pathway, identify intermediates, and calculate the activation energies of transition states.

One relevant reaction class is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this type of reaction, a catalyst temporarily "borrows" hydrogen from an alcohol's hydroxyl group and a β-carbon to form a transient ketone or aldehyde intermediate. This intermediate then reacts with a nucleophile, and the catalyst returns the hydrogen atoms to complete the transformation.

A computational investigation of such a mechanism for this compound would involve:

Reactant and Catalyst Modeling: Building the initial complex of the alcohol and the catalyst (e.g., a ruthenium or iridium complex).

Transition State Searching: Locating the transition state for the initial dehydrogenation step, where the alcohol is oxidized to the corresponding furyl-thienyl ketone.

Intermediate Characterization: Optimizing the geometry of the ketone intermediate and the catalyst-hydride species.

Mapping Subsequent Steps: Calculating the pathways for the reaction of the intermediate with a nucleophile and the final hydrogenation step to yield the product.

Conformational Analysis and Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional shape (conformation) of this compound is not rigid. Rotation can occur around the single bond connecting the carbinol carbon to the furan and thiophene rings. These rotations give rise to different conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Intermolecular interactions, particularly hydrogen bonding, are crucial to the chemical and physical properties of this alcohol. youtube.com The hydroxyl group can act as both a hydrogen bond donor (with its H atom) and a hydrogen bond acceptor (with its O atom). Computational methods can be used to study these interactions, for example, with solvent molecules like methanol (B129727) or water. nih.gov Molecular dynamics (MD) simulations can be combined with quantum chemical calculations to model the solute-solvent interactions explicitly. researchgate.netnih.gov Such studies reveal how hydrogen bonding with the solvent can influence the conformational preferences and chiroptical properties of the molecule. researchgate.netnih.gov Analysis of the electron density, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize and quantify the strength of these hydrogen bonds.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a stronger nucleophile or a molecule that is more easily oxidized.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a stronger electrophile or a molecule that is more easily reduced.

For this compound, DFT calculations provide the energies and shapes of the HOMO and LUMO. researchgate.net In this π-conjugated system, the HOMO and LUMO are expected to be delocalized across both the furan and thiophene rings. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap generally implies high chemical reactivity and polarizability. researchgate.net FMO analysis can be used to predict the regioselectivity of reactions, such as electrophilic aromatic substitution, by identifying the atoms where the HOMO has the largest electron density. pku.edu.cn

Table 2: Representative FMO Energy Data for Heterocycles

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Furan | ~ -6.9 | ~ 1.8 | ~ 8.7 |

| Thiophene | ~ -6.6 | ~ 1.3 | ~ 7.9 |

Note: These are illustrative values for the parent heterocycles. The exact energies for this compound would differ due to the presence of the methyl and hydroxymethyl substituents.

Theoretical Studies on Aromaticity of Furan and Thiophene Rings within Conjugated Systems

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar, conjugated molecules. Both furan and thiophene are considered aromatic, as they possess a cyclic array of 6 π-electrons that satisfy Hückel's rule. pharmaguideline.comquora.com However, their degree of aromaticity differs. Computational methods provide quantitative measures to assess and compare aromaticity.

Common computational descriptors for aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. Large negative NICS values are indicative of strong diatropic ring currents and thus high aromaticity. Studies consistently show that thiophene has a more negative NICS value than furan, indicating it is more aromatic. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the degree of bond length equalization in the ring. A HOMA value of 1 corresponds to a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. Thiophene generally exhibits a higher HOMA value than furan. nih.gov

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability gained from π-electron delocalization.

The consensus from numerous theoretical studies is that the aromaticity order is Thiophene > Pyrrole > Furan. acs.orgslideshare.net This trend is often attributed to the electronegativity of the heteroatom; the more electronegative oxygen atom in furan holds its lone pair electrons more tightly, making them less available for delocalization into the π-system compared to the sulfur atom in thiophene. pharmaguideline.com In the context of this compound, theoretical studies would assess how the electronic communication between the two linked rings influences the aromatic character of each.

Reaction Pathway and Transition State Calculations

To gain a complete understanding of a chemical reaction's mechanism, it is essential to map the potential energy surface that connects reactants to products. rsc.org This involves locating and characterizing not only the stable reactants, intermediates, and products but also the high-energy transition states (TS) that represent the energy barriers for each reaction step. youtube.com

For a reaction involving this compound, computational chemists would use algorithms to search for the transition state structure. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. A key confirmation of a true TS is a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). youtube.com

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a crucial factor in determining the reaction rate. These calculations can be used to compare different possible reaction pathways and identify the most energetically favorable one. researchgate.net

Advanced Applications and Future Research Directions

Heterocyclic Alcohol Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The utility of alcohols as substrates and ligands in transition-metal-catalyzed reactions is a cornerstone of modern synthetic chemistry, enabling environmentally benign and atom-economical transformations. dicp.ac.cnresearchgate.net Heterocyclic alcohols, such as those derived from furan (B31954) and thiophene (B33073), are of particular interest due to the ability of the heteroatoms (oxygen and sulfur) to coordinate with metal centers, influencing the catalyst's activity and selectivity. nih.gov These ligands can form stable chelate complexes, which are crucial for many catalytic cycles. nih.gov The "borrowing hydrogen" or "auto-transfer hydrogenation" methodology, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, is a key strategy facilitated by such catalysts. dicp.ac.cnmdpi.com

Role in Transition Metal Catalysis (e.g., Iron, Iridium, Ruthenium, Copper, Palladium)

Heterocyclic alcohol derivatives serve as effective ligands for a wide array of transition metals, enabling crucial chemical transformations.

Iridium and Ruthenium: Bifunctional iridium (III) and ruthenium (II) complexes are highly active in the N-alkylation of amines with alcohols, a process that proceeds via the borrowing hydrogen mechanism. dicp.ac.cn Ruthenium catalysts supported on materials like alumina (B75360) (Al₂O₃) or titania (TiO₂) have also demonstrated high activity for these substitutions. dicp.ac.cn The catalytic cycle often involves the in-situ formation of metal-hydride species after the initial dehydrogenation of the alcohol substrate. mdpi.com

Copper and Iron: Base metal catalysts are gaining prominence for C-C coupling reactions. researchgate.net Iron triflate (Fe(OTf)₃) has been identified as a highly efficient catalyst for converting alcohols to alkenes. researchgate.net Copper-based catalysts are also employed in the N-alkylation of amines with alcohols. dicp.ac.cn

Palladium: Palladium catalysts are well-established in a variety of cross-coupling reactions and are also utilized in the N-alkylation of amines and related compounds using alcohol substrates. dicp.ac.cn

The specific chelation and electronic properties imparted by the furan and thiophene moieties within the ligand structure are critical to the stability and reactivity of these metal complexes. nih.gov

Design Principles for Enhancing Catalytic Activity and Selectivity

The rational design of catalysts is paramount for achieving high efficiency and selectivity. For systems involving heterocyclic ligands, several principles guide the development of superior catalysts.

Metal-Ligand Cooperation (MLC): Pincer complexes, known for their robustness at high temperatures, often rely on MLC. researchgate.net In these systems, the ligand is not a passive spectator but actively participates in the reaction, for instance, by accepting or donating a proton, which facilitates substrate activation.

Bifunctional Mechanisms: In heterogeneous catalysis, the interaction between the metal nanoparticle and the support material is crucial. For example, the hydrogenation of esters is often promoted by bifunctional catalysts where both the metal and the acidic or basic sites on the support participate in the mechanism.

Electronic and Steric Tuning: The activity of a catalyst can be finely tuned by modifying the electronic and steric properties of the ligands. For pyridinyl alcohol ligands, for instance, modifying the substituents on the carbon atom bearing the alcohol function has been a focus for enhancing catalyst stability and activity in olefin metathesis. nih.gov For catalysts involved in C-C coupling, the design of the ligand scaffold, such as using N-heterocyclic carbenes (NHCs) or pincer ligands, plays a key role in controlling the reaction outcome. researchgate.net

Furan-Thiophene Methanol (B129727) Scaffolds in Advanced Organic Materials Research

Furan and thiophene are five-membered aromatic heterocycles that serve as indispensable building blocks for π-conjugated organic materials. rsc.org The strategic combination of these two rings into a single molecular scaffold allows for the fine-tuning of electronic and physical properties for applications in organic electronics.

Investigation in Organic Optoelectronic Materials (e.g., Molecular Planarity, π-Conjugation, Charge Transport)

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs), is intrinsically linked to the molecular structure of the active material. Furan-thiophene hybrid systems have shown significant promise in this area.

A key design strategy is the substitution of thiophene rings with furan rings in a conjugated backbone. This substitution has profound effects on the material's properties:

Molecular Planarity: The smaller atomic size of oxygen compared to sulfur leads to reduced steric hindrance, resulting in smaller torsional angles between adjacent rings and improved molecular planarity. rsc.org Enhanced planarity facilitates stronger intermolecular π-π stacking, which is beneficial for efficient charge transport. mdpi.com

Charge Transport: The substitution of thiophene with furan can significantly impact charge carrier mobility. In one study, replacing a bithiophene core with a bifuran one increased hole mobility by over an order of magnitude. acs.org In another case, substituting a furan into a terthiophene-based oligomer (BPTFT) resulted in ambipolar charge transport with high hole and electron mobilities. rsc.org Furthermore, using furan as a spacer unit in donor-acceptor copolymers has been shown to enhance OFET performance compared to using thiophene. mdpi.com

π-Conjugation and Optical Properties: The higher electronegativity of oxygen compared to sulfur tunes the frontier molecular orbitals (HOMO/LUMO levels). rsc.org Furan substitution often leads to materials with strong fluorescence, a property essential for light-emitting applications. rsc.orgacs.org

The following table summarizes a comparison between a furan-substituted oligomer (BPTFT) and its all-thiophene analogue (BP3T), highlighting the impact of furan on molecular planarity, a critical factor for device performance. rsc.org

| Property | BPTFT (with Furan) | BP3T (all Thiophene) |

| Mean Plane Parameter (MPP) | 0.13 Å | 0.26 Å |

| Standard Deviation of Plane (SDP) | 0.48 Å | 1.06 Å |

| Hole Mobility (μh) | 0.7 cm² V⁻¹ s⁻¹ | - |

| Electron Mobility (μe) | 0.1 cm² V⁻¹ s⁻¹ | - |

Fundamental Building Blocks for Conjugated Systems and Polymers

Furan and thiophene are considered ubiquitous building blocks for constructing π-conjugated polymers (CPs). rsc.org The copolymerization of furan and thiophene is a powerful method for creating materials with tailored properties that lie between those of the respective homopolymers, polyfuran and polythiophene. researchgate.netuark.edu

Researchers utilize catalyst-transfer polycondensation techniques to synthesize regioregular polymers, including alternating furan-thiophene copolymers. acs.orgnih.gov This control over the monomer sequence is crucial, as the polymer's properties are highly dependent on its structure. For instance, creating alternating copolymers can help overcome challenges like the extensive aggregation observed during the polymerization of furan homopolymers. nih.gov These furan- and thiophene-based building blocks are foundational to the rational design of new semiconducting materials aimed at improving organic electronics. nih.gov

Exploration of Novel Furan-Thiophene Hybrid Systems for Emerging Technologies

The unique properties of furan-thiophene hybrid systems make them attractive candidates for a range of emerging technologies beyond conventional transistors and LEDs.

One of the most exciting applications is in photothermal therapy (PTT) , a minimally invasive cancer treatment. wikipedia.org This therapy relies on photothermal agents that can absorb light, typically in the near-infrared (NIR) region, and convert it into heat to ablate tumor cells. wikipedia.org Donor-acceptor (D-A) conjugated polymers are excellent candidates for PTT. Systems incorporating thiophene units have been developed that show strong absorption in the NIR-II window (1000-1700 nm), allowing for deeper tissue penetration. wikipedia.org The design of novel furan-thiophene D-A copolymers could lead to next-generation photothermal agents with enhanced efficiency and biocompatibility.

Furthermore, furan-thiophene scaffolds are being explored in medicinal chemistry. For example, novel hybrid molecules linking furan/thiophene units to the natural product artemisinin (B1665778) have been synthesized as potential new drug candidates. nih.gov The thiophene scaffold itself is a key component in many compounds developed for their antiproliferative properties against cancer cells. nih.govnih.gov The versatility of the furan-thiophene system provides a rich platform for discovering materials with novel functions for future technological and biomedical applications.

Future Prospects in Tailored Synthetic Methodologies and Catalytic Transformations

The future development of applications for 2-Furyl-(3-methyl-2-thienyl)methanol and its analogs is intrinsically linked to the innovation in their synthesis and catalytic manipulation.

Tailored Synthetic Methodologies:

The synthesis of asymmetrically substituted furan-thiophene hybrids presents a significant challenge and a fertile ground for future research. While classical methods for furan and thiophene synthesis, such as the Paal-Knorr synthesis and various cyclization reactions, are well-established, the selective and controlled coupling of two different heteroaromatic rings requires more sophisticated approaches. organic-chemistry.org Future methodologies are expected to focus on:

Cross-Coupling Reactions: Advances in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and direct (hetero)arylation polymerization (DHAP), are pivotal. rsc.org The development of catalysts with higher selectivity and efficiency will enable the precise construction of the this compound scaffold from readily available precursors. The use of more environmentally benign and cost-effective metals as catalysts is also a growing area of interest.

Catalyst-Transfer Polycondensation (CTP): For the synthesis of polymers incorporating the this compound unit, CTP offers a promising route to well-defined, regioregular polymers. acs.orgnih.gov Future research will likely focus on optimizing CTP conditions to create high molecular weight furan-thiophene copolymers with tailored electronic and physical properties. acs.orgnih.gov

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can lead to more efficient, scalable, and reproducible synthetic routes. This will be crucial for the production of these compounds for larger-scale applications.

Catalytic Transformations:

The furan and thiophene moieties in this compound offer multiple sites for catalytic transformations, allowing for its conversion into a variety of valuable downstream products. Future research in this area will likely explore:

Hydrogenolysis and Hydrodeoxygenation/Hydrodesulfurization: The selective removal of the oxygen or sulfur heteroatoms is a key transformation in biorefining and fine chemical synthesis. The development of highly selective catalysts that can target either the furan or the thiophene ring will be a major focus.

Ring-Opening and Rearrangement Reactions: The furan ring, in particular, can undergo catalytic ring-opening to produce linear dicarbonyl compounds, which are versatile synthetic intermediates. researchgate.net Future work will aim to control these reactions to generate specific and valuable products.

Polymerization: The methanol group can be a handle for further functionalization and polymerization. Catalytic methods to convert this compound into novel polymers with unique properties will be a significant area of investigation.

A summary of potential future synthetic and catalytic directions is presented in Table 1.

| Research Direction | Focus Area | Potential Impact |

| Tailored Synthesis | Development of selective cross-coupling catalysts | Precise and efficient synthesis of asymmetric furan-thiophene compounds. |

| Optimization of Catalyst-Transfer Polycondensation | Creation of well-defined furan-thiophene copolymers for electronic applications. | |

| Implementation of flow chemistry | Scalable and reproducible production for industrial use. | |

| Catalytic Transformations | Selective hydrogenolysis | Production of valuable fine chemicals and fuel components. |

| Controlled ring-opening reactions | Generation of versatile linear synthetic intermediates. | |

| Novel polymerization strategies | Development of new materials with unique properties. |

Integration of Theoretical Predictions with Experimental Validation in Material Design

The rational design of new materials based on this compound will increasingly rely on the powerful synergy between computational modeling and experimental work. This integrated approach allows for a deeper understanding of structure-property relationships and accelerates the discovery of materials with desired functionalities.

Theoretical Predictions:

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the properties of furan-thiophene based materials. scielo.br Future theoretical studies will likely focus on: